molecular formula C18H22N2O2S B2954626 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine CAS No. 478245-32-8

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine

Cat. No.: B2954626
CAS No.: 478245-32-8
M. Wt: 330.45
InChI Key: XTLCWLVYOSMROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with dimethyl groups at positions 4 and 6, a (4-methylphenyl)sulfonyl (tosyl) group at position 3, and a pyrrolidinyl moiety at position 2. The tosyl group is a common sulfonamide derivative known to enhance chemical stability and influence pharmacological activity by modulating electronic and steric properties . The pyrrolidinyl substituent, a five-membered cyclic amine, may contribute to binding interactions with biological targets, particularly in the central nervous system (CNS) or enzyme systems .

Substituted pyridines are frequently explored as kinase inhibitors, receptor antagonists, or CNS agents due to their ability to mimic natural heterocyclic scaffolds .

Mechanism of Action

Biological Activity

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine, also known by its CAS number 478245-32-8, is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C18H22N2O2S
  • Molar Mass : 330.44 g/mol
  • IUPAC Name : 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-(1-pyrrolidinyl)pyridine

Biological Activity Overview

Research indicates that compounds within the pyridine class, particularly those with pyrrolidine substituents, exhibit a variety of biological activities. The specific compound has been studied for its potential roles in:

  • Antidiabetic Activity
    • Studies have shown that similar pyrrolo[3,4-c]pyridine derivatives can stimulate glucose uptake in muscle and fat cells, thus potentially lowering blood glucose levels without affecting insulin concentration .
  • Antimicrobial Activity
    • Pyrrolo[3,4-c]pyridine derivatives have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be below 25 µM against Mycobacterium tuberculosis .
  • Antitumor Activity
    • Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown moderate cytotoxicity against ovarian cancer cells while being less toxic to non-cancerous cells .

Antidiabetic Mechanism

A study investigated the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. The results indicated a significant increase in glucose uptake by adipocytes at concentrations ranging from 0.3 to 100 µM, suggesting a potential mechanism for managing diabetes through enhanced insulin sensitivity .

Antimicrobial Evaluation

In vitro evaluations of related compounds revealed that they possess excellent antimicrobial activity. For example, some derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong bactericidal and fungicidal properties .

CompoundMIC (µg/mL)Activity
Derivative A0.22Bactericidal
Derivative B0.25Fungicidal

Antitumor Studies

The antitumor efficacy of various pyrrolo[3,4-c]pyridine derivatives was assessed through cytotoxicity assays against several cancer cell lines. Notably, one derivative demonstrated IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells while showing minimal toxicity towards healthy cardiac cells .

Case Studies

  • Case Study on Insulin Sensitivity
    • A compound structurally similar to this compound was tested in vivo on cynomolgus monkeys and rats, showing a significant increase in glucose incorporation into lipids without adverse effects on insulin levels .
  • Case Study on Antimicrobial Resistance
    • A series of experiments evaluated the resistance patterns of bacterial strains against pyrrolo[3,4-c]pyridine derivatives. The findings highlighted that certain structural modifications could enhance antimicrobial efficacy while reducing resistance development .

Scientific Research Applications

Biological Activities

Research indicates that pyridine derivatives, particularly those with pyrrolidine substituents, exhibit a variety of biological activities. 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine has been studied for its potential roles in antidiabetic, antimicrobial, and antitumor applications.

Antidiabetic Activity: Studies have investigated the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. These studies revealed a significant increase in glucose uptake by adipocytes at concentrations ranging from 0.3 to 100 µM, suggesting a potential mechanism for managing diabetes through enhanced insulin sensitivity.

Antimicrobial Activity: In vitro evaluations of related compounds have demonstrated excellent antimicrobial activity. Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong bactericidal and fungicidal properties.

Antitumor Studies: The antitumor efficacy of various pyrrolo[3,4-c]pyridine derivatives has been assessed through cytotoxicity assays against several cancer cell lines. One derivative demonstrated IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells while showing minimal toxicity towards healthy cardiac cells.

Data Tables

The following tables summarize key data regarding the antimicrobial activity of related compounds and the antitumor activity of pyrrolo[3,4-c]pyridine derivatives:

Antimicrobial Activity

CompoundMIC (µg/mL)Activity
Derivative A0.22Bactericidal
Derivative B0.25Fungicidal

Antitumor Activity

CompoundIC50 (µM)Cancer Cell LineToxicity to Cardiac Cells
Derivative X4.5–9.5Ovarian CancerMinimal

Q & A

Basic Research Questions

Q. How can the synthesis of 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, solvent choice (e.g., dichloromethane for sulfonylation reactions), and temperature control during critical steps like sulfonyl group introduction . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) can enhance purity. Monitor intermediates using thin-layer chromatography (TLC) and characterize final products via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy to confirm regiochemistry of substituents (e.g., methyl and pyrrolidinyl groups).
  • HPLC-MS for purity assessment and detection of byproducts.
  • Elemental analysis to verify empirical formulas.
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural determination .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Follow GHS-based protocols:

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid dermal/oral exposure (H313/H315 hazards) .
  • Store in airtight containers away from oxidizers (P403+P233) and dispose of waste via certified hazardous waste programs (P501) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, exposure times) and validate purity (>98% via HPLC) to eliminate batch variability . Perform dose-response curves and use positive/negative controls (e.g., known kinase inhibitors if studying enzyme inhibition). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What strategies mitigate solubility challenges in biological assays caused by the sulfonyl and pyridine groups?

  • Methodological Answer :

  • Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrins to enhance aqueous solubility.
  • Synthesize analogs with polar substituents (e.g., hydroxyl groups) while retaining core pharmacophores.
  • Conduct molecular dynamics simulations to predict solvent-accessible surfaces and guide structural modifications .

Q. How can the environmental fate of this compound be studied to assess ecological risks?

  • Methodological Answer : Design a tiered approach:

  • Lab-scale : Measure logP (octanol-water partition coefficient) and hydrolysis/photolysis rates under controlled conditions.
  • Microcosm studies : Evaluate biodegradation in soil/water systems using 14^{14}C-labeled analogs.
  • Computational modeling : Apply EPI Suite or TEST software to predict persistence, bioaccumulation, and toxicity (PBT) .

Q. What mechanistic insights can be gained from studying its reactivity under oxidative/reductive conditions?

  • Methodological Answer : Probe reaction pathways using:

  • Oxidation : Treat with mCPBA to assess sulfonyl group stability or epoxidation of adjacent methyl groups.
  • Reduction : Use NaBH4_4/LiAlH4_4 to reduce sulfonyl to thioether groups, monitoring changes via IR spectroscopy (S=O vs. S-S bonds).
  • Kinetic isotope effects (KIE) to elucidate rate-determining steps in substitution reactions .

Q. How do structural analogs of this compound compare in binding to target proteins (e.g., kinases or GPCRs)?

  • Methodological Answer : Perform SAR studies by:

  • Synthesizing analogs with variations in the pyrrolidinyl ring (e.g., piperidinyl or morpholino substitutions).
  • Conducting docking simulations (AutoDock Vina) to predict binding poses.
  • Validating with SPR or ITC for binding affinity and thermodynamics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyrrolidinyl and Aromatic Substituents

4-Me-PHP (1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-hexanone)

  • Structure: A cathinone derivative with a hexanone backbone, a 4-methylphenyl group, and a pyrrolidinyl substituent.
  • Key Differences : Lacks the pyridine core, sulfonyl group, and dimethyl substituents present in the target compound.
  • Pharmacology: Acts as a psychoactive stimulant by inhibiting monoamine reuptake transporters (e.g., dopamine, norepinephrine) .
  • Inference : The absence of the sulfonyl group in 4-Me-PHP likely enhances its lipophilicity and CNS penetration compared to the target compound, which may exhibit reduced blood-brain barrier permeability due to the polar tosyl group.

2-(3,4-Dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure: A pyrido-pyrimidinone derivative with a dimethoxyphenyl group and a methylpiperidinyl substituent.
  • Key Differences: The pyrimidinone core replaces the pyridine ring, and the piperidinyl group (six-membered ring) differs from the pyrrolidinyl group (five-membered ring).
  • Pharmacology : Such compounds are often investigated as kinase inhibitors or antimicrobial agents. The piperidinyl group may offer distinct conformational flexibility compared to pyrrolidinyl .

Compounds with Tosyl (4-Methylphenylsulfonyl) Functionality

[(4-Methylphenyl)sulfonyl]amino (Tosa)

  • Structure: A sulfonamide derivative featuring the tosyl group linked to an amino moiety.
  • Key Differences : Simpler structure without the pyridine or pyrrolidinyl components.
  • Pharmacology : Tosyl groups are frequently employed in enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate with zinc or other metal ions in active sites .

Physicochemical and Pharmacokinetic Properties

The table below extrapolates properties based on structural analogs:

Property Target Compound 4-Me-PHP Tosa Derivatives
Molecular Weight ~360 g/mol (estimated) ~275 g/mol ~150–250 g/mol
LogP (Lipophilicity) Moderate (due to tosyl group) High (cathinone backbone) Low to moderate
Solubility Low in water, moderate in DMSO Low Variable (depends on substituents)
CNS Activity Likely limited (polar tosyl group) High Minimal (unless targeted)

Properties

IUPAC Name

4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-6-8-16(9-7-13)23(21,22)17-14(2)12-15(3)19-18(17)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCWLVYOSMROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322359
Record name 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478245-32-8
Record name 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.